molecular formula C5H10FNO B1448237 2-Fluoro-2-(oxetan-3-yl)ethan-1-amine CAS No. 1784577-45-2

2-Fluoro-2-(oxetan-3-yl)ethan-1-amine

Cat. No.: B1448237
CAS No.: 1784577-45-2
M. Wt: 119.14 g/mol
InChI Key: RBLFJWYRUUTYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

2-Fluoro-2-(oxetan-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-2-(oxetan-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(oxetan-3-yl)ethan-1-amine involves its interaction with molecular targets through its functional groups. The fluorine atom and amine group play crucial roles in its reactivity and binding to specific pathways. The exact molecular targets and pathways depend on the specific application and research context .

Comparison with Similar Compounds

2-Fluoro-2-(oxetan-3-yl)ethan-1-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-fluoro-2-(oxetan-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-5(1-7)4-2-8-3-4/h4-5H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLFJWYRUUTYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(oxetan-3-yl)ethan-1-amine
Reactant of Route 2
2-Fluoro-2-(oxetan-3-yl)ethan-1-amine
Reactant of Route 3
2-Fluoro-2-(oxetan-3-yl)ethan-1-amine
Reactant of Route 4
2-Fluoro-2-(oxetan-3-yl)ethan-1-amine
Reactant of Route 5
2-Fluoro-2-(oxetan-3-yl)ethan-1-amine
Reactant of Route 6
2-Fluoro-2-(oxetan-3-yl)ethan-1-amine

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